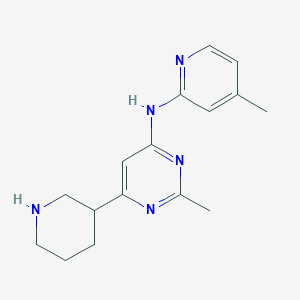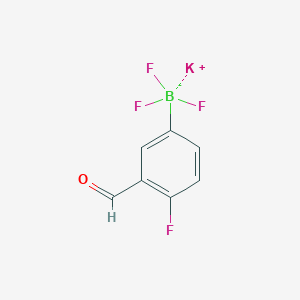
3-(Carboxymethyl)-2-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is substituted with a carboxymethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorobenzene derivative.
Borylation: The introduction of the boronic acid group can be achieved through a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated fluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base.
Carboxymethylation: The carboxymethyl group can be introduced through a carboxylation reaction, where the boronic acid intermediate is treated with a carboxylating agent such as carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Carboxymethyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The carboxymethyl group can be reduced to form an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Carboxymethyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethyl)-2-fluorobenzeneboronic acid involves its interaction with various molecular targets and pathways:
Boron Chemistry: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications.
Fluorine Chemistry: The presence of the fluorine atom can influence the compound’s reactivity and stability, as well as its interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the carboxymethyl and fluorine substituents, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Similar but lacks the carboxymethyl group, which can affect its reactivity and applications.
3-Carboxyphenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological interactions.
Uniqueness
3-(Carboxymethyl)-2-fluorobenzeneboronic acid is unique due to the combination of the boronic acid group, carboxymethyl group, and fluorine atom. This combination provides a unique set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(3-borono-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c10-8-5(4-7(11)12)2-1-3-6(8)9(13)14/h1-3,13-14H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJTAANQNFJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC(=O)O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














